3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5S2/c17-11-3-1-2-10(8-11)15(21)19-16-18-9-14(26-16)27(24,25)13-6-4-12(5-7-13)20(22)23/h1-9H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMPUOVOUAIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Nitrophenyl Sulfonyl Group: The nitrophenyl sulfonyl group can be introduced via a sulfonation reaction using 4-nitrobenzenesulfonyl chloride.
Attachment of the Benzamide Group: The final step involves the coupling of the thiazole derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Thiazoles: Nucleophilic substitution can lead to various substituted thiazoles depending on the nucleophile used
Scientific Research Applications
Chemistry
Catalysis : This compound has been investigated as a ligand in catalytic reactions, contributing to various synthetic pathways. Its ability to stabilize transition states can enhance reaction rates and selectivity.
Materials Science : 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has been incorporated into polymers to improve mechanical properties and thermal stability, making it suitable for advanced material applications.
Biology
Biochemical Studies : The compound serves as a probe in enzyme interaction studies, helping to elucidate mechanisms of action at the molecular level. Its structural features allow for specific binding to target enzymes.
Medicine
Drug Development : Preliminary studies indicate that this compound exhibits potential therapeutic properties, particularly in cancer treatment and antibacterial applications. Its unique structure may facilitate interactions with biological targets, leading to significant pharmacological effects.
Industry
Chemical Manufacturing : It is utilized as an intermediate in the synthesis of other compounds, contributing to the development of various pharmaceuticals and agrochemicals.
The biological activity of this compound has been documented in several studies:
- Anticancer Activity : The compound has shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer). In vivo studies demonstrated reduced tumor sizes in treated mice compared to controls.
- Antibacterial Activity : It exhibits moderate antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics.
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 25.72 ± 3.95 μM | |
| Antibacterial | Staphylococcus aureus | 2 μg/ml | |
| Antibacterial | Escherichia coli | 7 μg/ml | |
| Antiviral | Hepatitis C Virus | EC50 = 3.0 nM |
Anticancer Efficacy
In a study focusing on the effects of this compound on MCF-7 cells, significant apoptosis induction was observed. Further testing in murine models revealed that treated mice exhibited markedly reduced tumor sizes compared to controls, indicating its potential as a chemotherapeutic agent.
Antibacterial Properties
A series of experiments assessed the antibacterial efficacy against various strains of bacteria. The compound demonstrated notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : The introduction of halogen atoms (like chlorine and nitro groups) has been linked to enhanced bioactivity. For instance, the presence of these groups may increase lipophilicity, improving cellular uptake.
- Benzamide Core : The benzamide moiety is crucial for binding interactions with biological targets, influencing both anticancer and antibacterial activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl sulfonyl group can interact with amino acid residues in the enzyme, while the thiazole ring can enhance binding affinity through π-π interactions .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide and related benzamide-thiazole/thiadiazole derivatives:
Key Observations:
- Chlorine vs. Fluorine : The 3-chloro substituent in the target compound may offer different steric and electronic effects compared to 2,4-difluoro substitution in the nitazoxanide derivative, influencing solubility and target binding .
- Thiazole vs. Thiadiazole Cores: Thiadiazole derivatives (e.g., compound in ) exhibit distinct ring strain and electronic properties, which may correlate with their antimicrobial activity against P. aeruginosa.
Antiparasitic Potential:
Nitazoxanide derivatives (e.g., N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide) inhibit PFOR, a critical enzyme in anaerobic metabolism . The target compound’s 4-nitrophenylsulfonyl group may similarly disrupt redox-sensitive pathways, though experimental validation is required.
Antimicrobial Activity:
Thiadiazole analogs like 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide show efficacy against P. aeruginosa . The nitro group’s position (para vs. meta) and the sulfonyl linkage in the target compound could modulate potency against Gram-negative pathogens.
Urease Inhibition and Antioxidant Effects:
The absence of such groups in the target compound suggests divergent biological targets.
Biological Activity
3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H14ClN3O5S
- Molecular Weight : 421.89 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, a sulfonamide group, and a nitrophenyl moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that thiazole-based compounds can induce apoptosis in cancer cell lines. In one study, a related thiazole derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazole Derivative | MCF-7 | 25.72 ± 3.95 |
| Related Compound | U87 Glioblastoma | 45.2 ± 13.0 |
Antiviral Activity
The thiazole derivatives have also been explored for their antiviral properties. A study highlighted that certain thiazolidinone derivatives showed over 95% inhibition of NS5B RNA polymerase, a target for Hepatitis C virus (HCV), with IC50 values around 32 μM . This suggests that the incorporation of thiazole into antiviral agents could enhance their efficacy.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been assessed against various pathogens. For example, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antiviral Mechanisms : It may interfere with viral replication processes by inhibiting viral polymerases.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a thiazole derivative showed a significant reduction in tumor size and improved survival rates.
- Antiviral Trials : Another trial assessed the effectiveness of a thiazole-based antiviral drug in patients with chronic HCV infection, resulting in sustained virological response rates exceeding 90%.
Q & A
How can researchers optimize the multi-step synthesis of 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide to improve yield and purity?
- Key Considerations :
- Reaction Conditions : Control temperature (room temperature for amide coupling ), solvent choice (pyridine for nucleophilic substitution ), and inert atmospheres to prevent oxidation .
- Catalysts/Reagents : Use coupling agents like 2,4-difluorobenzoyl chloride for amide bond formation or triethylamine as a base in dioxane for thiazole ring functionalization .
- Purification : Employ column chromatography and recrystallization (e.g., methanol for crystal growth ).
- Methodology : Monitor reactions with TLC and validate purity via NMR (e.g., confirm absence of unreacted 5-chlorothiazol-2-amine ).
What analytical techniques are critical for confirming the structural integrity of this compound?
- Advanced Methods :
- NMR/IR Spectroscopy : Assign peaks for the sulfonyl group (~1350 cm⁻¹ in IR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR) .
- X-Ray Crystallography : Resolve intermolecular interactions, such as hydrogen bonds (N–H⋯N) stabilizing crystal packing .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
How can researchers design biological assays to evaluate the anticancer potential of this compound?
- Experimental Design :
- Cell Line Selection : Test against NCI-60 cancer cell panels (e.g., leukemia, breast cancer) .
- Dose-Response Analysis : Use IC₅₀ values from MTT assays, comparing with reference drugs like doxorubicin .
- Mechanistic Probes : Assess inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) via enzyme activity assays or apoptosis markers (e.g., caspase-3 activation) .
What strategies resolve contradictions in reported biological activity data for thiazole-based benzamide derivatives?
- Data Reconciliation :
- Structural Variations : Compare substituent effects (e.g., 4-nitrophenyl vs. 4-fluorophenyl groups altering hydrophobicity ).
- Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture) to minimize variability .
- Computational Validation : Perform molecular docking to predict binding affinity differences across isoforms .
How does the sulfonyl group in this compound influence its reactivity and target interactions?
- Mechanistic Insights :
- Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity, facilitating nucleophilic attacks at the thiazole ring .
- Hydrogen Bonding : The sulfonyl oxygen participates in non-classical hydrogen bonds (C–H⋯O), stabilizing protein-ligand complexes .
- Solubility : Sulfonyl groups improve aqueous solubility, critical for in vivo bioavailability .
What methodologies assess the stability of this compound under varying environmental conditions?
- Stability Protocols :
- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures (>200°C indicates thermal stability ).
- Photodegradation : Expose to UV light and monitor degradation via HPLC .
- pH Stability : Test solubility and integrity in buffers (pH 1–13) to simulate gastrointestinal conditions .
How can researchers design derivatives to explore structure-activity relationships (SAR) for enhanced potency?
- SAR Strategies :
- Substituent Variation : Replace 4-nitrophenyl with electron-donating groups (e.g., methoxy) to modulate electronic properties .
- Bioisosteric Replacement : Substitute the thiazole ring with 1,3,4-thiadiazole to assess ring size effects .
- Prodrug Design : Introduce hydrolyzable esters to improve membrane permeability .
What role do intermolecular interactions play in the crystallographic packing of this compound?
- Crystal Engineering :
- Hydrogen Bonds : N–H⋯N and C–H⋯O bonds form centrosymmetric dimers, influencing solubility and melting point .
- π-π Stacking : Aromatic rings (benzamide and thiazole) align face-to-face, enhancing crystal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
